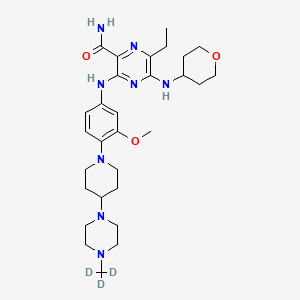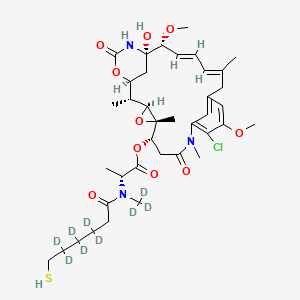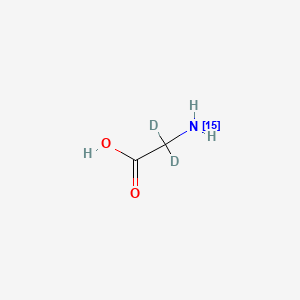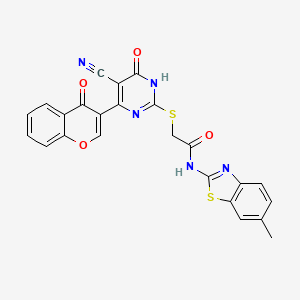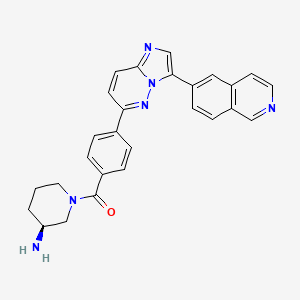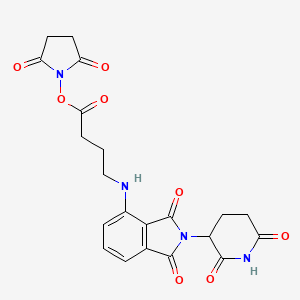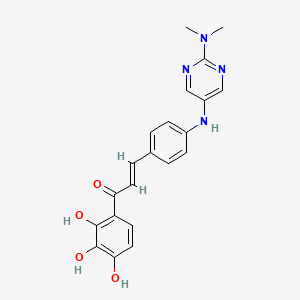
Chalcones A-N-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chalcones are a group of naturally occurring compounds that are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones A-N-5 is a specific derivative within this group, known for its unique structural and biological properties. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . This structure allows for a wide range of chemical modifications and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chalcones, including Chalcones A-N-5, can be synthesized through various methods. One common approach is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide . This reaction typically occurs under mild conditions and can be performed at room temperature . Another method involves the use of catalysts such as natural phosphate, lithium nitrate, or zinc oxide to facilitate the reaction .
Industrial Production Methods
Industrial production of chalcones often employs solvent-free and eco-friendly approaches. For example, grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar has been reported as an effective method . This approach minimizes the use of harmful solvents and reduces environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Chalcones A-N-5 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the α, β-unsaturated carbonyl system, which is highly reactive.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with the carbonyl group or the double bond.
Major Products
The major products formed from these reactions include various substituted chalcones, flavonoids, and other heterocyclic compounds . These products often exhibit enhanced biological activities compared to the parent chalcone.
Wissenschaftliche Forschungsanwendungen
Chalcones A-N-5 has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it serves as a precursor for the synthesis of various flavonoids and other bioactive compounds . In biology and medicine, chalcones exhibit anti-inflammatory, anticancer, and antimicrobial properties . They are also used in the development of new therapeutic agents for the treatment of diseases such as cancer, cardiovascular disorders, and infectious diseases . In industry, chalcones are used as intermediates in the synthesis of dyes, fragrances, and other fine chemicals .
Wirkmechanismus
The mechanism of action of Chalcones A-N-5 involves its ability to modulate various molecular targets and pathways . Chalcones can inhibit the activity of enzymes such as thioredoxin reductase and tubulin polymerization, which are involved in cancer cell proliferation . They also interact with signaling molecules and pathways related to inflammation and oxidative stress . These interactions result in the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Chalcones A-N-5 can be compared with other similar compounds such as azachalcones, isoxazoles, pyrazoles, and indole-grounded chalcones . These compounds share the core chalcone structure but differ in their substituents and biological activities . For example, azachalcones exhibit enhanced anticancer properties, while isoxazoles and pyrazoles are known for their antimicrobial activities . This compound is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential .
List of Similar Compounds
- Azachalcones
- Isoxazoles
- Pyrazoles
- Indole-grounded chalcones
- Coumarinyl-quinolinyl chalcones
Eigenschaften
Molekularformel |
C21H20N4O4 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(E)-3-[4-[[2-(dimethylamino)pyrimidin-5-yl]amino]phenyl]-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20N4O4/c1-25(2)21-22-11-15(12-23-21)24-14-6-3-13(4-7-14)5-9-17(26)16-8-10-18(27)20(29)19(16)28/h3-12,24,27-29H,1-2H3/b9-5+ |
InChI-Schlüssel |
DYNGZTFQOLESRC-WEVVVXLNSA-N |
Isomerische SMILES |
CN(C)C1=NC=C(C=N1)NC2=CC=C(C=C2)/C=C/C(=O)C3=C(C(=C(C=C3)O)O)O |
Kanonische SMILES |
CN(C)C1=NC=C(C=N1)NC2=CC=C(C=C2)C=CC(=O)C3=C(C(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


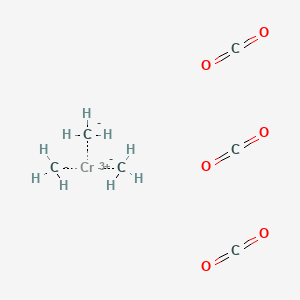
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)


![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
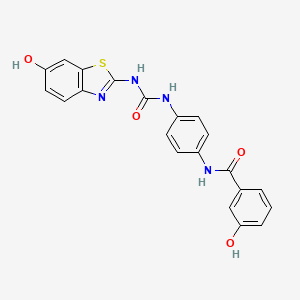

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
